molecular formula C23H27NO2 B15198717 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine

1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine

Cat. No.: B15198717
M. Wt: 349.5 g/mol
InChI Key: WOTQJBOLLUXIOJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the trans-3-(Benzyloxy)cyclobutoxy Group: This step involves the reaction of the tetrahydropyridine intermediate with trans-3-(benzyloxy)cyclobutanol under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzyl or benzyloxy derivatives.

Scientific Research Applications

1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites of target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(benzyloxy)-1,2,3,6-tetrahydropyridine: Lacks the cyclobutoxy group, making it less sterically hindered.

    4-(trans-3-(Benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine: Lacks the benzyl group, which may affect its binding affinity to certain targets.

    1-Benzyl-4-(cyclobutoxy)-1,2,3,6-tetrahydropyridine: Lacks the benzyloxy group, potentially altering its chemical reactivity.

Uniqueness

1-Benzyl-4-(trans-3-(benzyloxy)cyclobutoxy)-1,2,3,6-tetrahydropyridine is unique due to the presence of both the benzyl and trans-3-(benzyloxy)cyclobutoxy groups. This combination of substituents provides a distinct steric and electronic environment, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

1-benzyl-4-(3-phenylmethoxycyclobutyl)oxy-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C23H27NO2/c1-3-7-19(8-4-1)17-24-13-11-21(12-14-24)26-23-15-22(16-23)25-18-20-9-5-2-6-10-20/h1-11,22-23H,12-18H2

InChI Key

WOTQJBOLLUXIOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1OC2CC(C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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